N-cyclopropyl-2-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}hydrazinecarbothioamide
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Overview
Description
N~1~-CYCLOPROPYL-2-{[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound characterized by its unique structural components, including a cyclopropyl group, a trifluoromethyl-substituted pyrazole, and a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-CYCLOPROPYL-2-{[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. The process often includes the formation of the pyrazole ring, followed by the introduction of the trifluoromethyl group and the cyclopropyl moiety. The final step involves the coupling of these intermediates with hydrazinecarbothioamide under specific reaction conditions, such as controlled temperature and pH, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~-CYCLOPROPYL-2-{[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with modified functional groups.
Scientific Research Applications
N~1~-CYCLOPROPYL-2-{[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N1-CYCLOPROPYL-2-{[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazinecarbothioamide derivatives and pyrazole-based compounds with trifluoromethyl groups. Examples include:
- N~1~-CYCLOPROPYL-2-{[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE analogs with different substituents on the pyrazole ring.
- Other hydrazinecarbothioamide derivatives with varying alkyl or aryl groups.
Uniqueness
The uniqueness of N1-CYCLOPROPYL-2-{[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]CARBONYL}-1-HYDRAZINECARBOTHIOAMIDE lies in its specific combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H12F3N5OS |
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Molecular Weight |
307.30 g/mol |
IUPAC Name |
1-cyclopropyl-3-[[2-methyl-5-(trifluoromethyl)pyrazole-3-carbonyl]amino]thiourea |
InChI |
InChI=1S/C10H12F3N5OS/c1-18-6(4-7(17-18)10(11,12)13)8(19)15-16-9(20)14-5-2-3-5/h4-5H,2-3H2,1H3,(H,15,19)(H2,14,16,20) |
InChI Key |
BHYXLIXPHPPBCK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C(=O)NNC(=S)NC2CC2 |
Origin of Product |
United States |
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